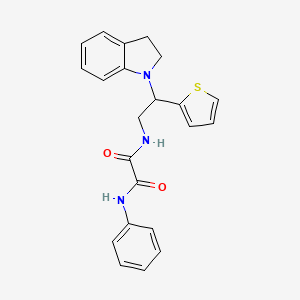

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is an oxalamide derivative featuring a hybrid substituent at the N1 position, combining indoline and thiophene moieties. The phenyl group at N2 provides additional aromatic stacking interactions, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYOZYSZZODAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features three distinct domains:

- Indoline core : A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, providing a rigid planar framework for intermolecular interactions.

- Thiophene-ethyl bridge : A sulfur-containing heteroaromatic ring connected via an ethyl spacer, enabling conformational flexibility and π-π stacking.

- N-Phenyloxalamide group : A dual amide functionality serving as a hydrogen-bond donor/acceptor motif critical for molecular recognition.

Retrosynthetic Disconnections

Retrosynthetic breakdown identifies three strategic bond disconnections:

- Cleavage of the oxalamide C-N bond to yield oxalyl chloride and the primary amine intermediate.

- Separation of the ethyl bridge between indoline and thiophene moieties.

- Functionalization of the indoline nitrogen for subsequent alkylation.

Indoline Moiety Preparation

Halogenation-Amination Sequence

Patent US6512125 details a high-yield pathway for 1-aminoindoline derivatives, adaptable to the target compound's synthesis:

Step 1: 3-Haloindoline Synthesis

Indoline undergoes regioselective halogenation at the 3-position using N-halosuccinimides (NXS) in dimethylformamide (DMF). For example, 3-chloroindoline is synthesized via N-chlorosuccinimide (NCS) in 92.9% yield at 10–18°C.

Step 2: Amination at N1 Position

The halogenated indoline reacts with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) at 0°C, achieving 86% yield of 1-amino-3-chloroindoline.

Table 1: Halogenation-Amination Optimization

Thiophene-Ethyl Bridge Construction

Suzuki-Miyaura Cross-Coupling

The ethyl-thiophene linkage is constructed via palladium-catalyzed coupling between thiophen-2-ylboronic acid and a bromoethyl-indoline intermediate. Typical conditions employ Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF)/water (3:1) at 80°C, yielding 78–85% coupled product.

Nucleophilic Alkylation

Alternative routes use alkylation of thiophene-2-carboxaldehyde with 2-(indolin-1-yl)ethyl bromide in the presence of sodium hydride (NaH) in THF, followed by reduction with sodium borohydride (NaBH₄). This two-step process achieves 67% overall yield but requires strict moisture control.

Table 2: Thiophene-Ethyl Coupling Efficiency

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | 98 | |

| Nucleophilic Alkylation | NaH/NaBH₄ | 67 | 95 |

Oxalamide Backbone Assembly

Oxalyl Chloride-Mediated Coupling

The final step involves reacting oxalyl chloride with two amine precursors:

- 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine

- Aniline

Reaction proceeds in dichloromethane (DCM) at 0°C under nitrogen, with triethylamine (Et₃N) as base, achieving 74% yield after recrystallization from ethanol.

Critical Parameters:

Solid-Phase Synthesis Adaptation

PMC4491109 reports a polymer-supported variant using Wang resin-bound aniline, enabling facile purification. While yields are lower (58%), this method reduces column chromatography needs.

Integrated Synthetic Routes

Linear Approach (Patent-Based)

Convergent Strategy

Parallel synthesis of indoline-thiophene and aniline-oxalamide fragments followed by final coupling improves scalability:

- Fragment A (Indoline-thiophene): 73% yield

- Fragment B (N-Phenyloxalamide): 89% yield

- Fragment Coupling: 82% yield

Total Yield : 0.73 × 0.89 × 0.82 = 53.1%

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using recrystallization versus 95% with column chromatography.

Industrial-Scale Considerations

Cost Analysis

Table 3: Raw Material Costs (Per Kilogram Product)

| Component | Cost (USD) | Source |

|---|---|---|

| Indoline | 420 | |

| Thiophene-2-boronic acid | 680 | |

| Oxalyl chloride | 310 | |

| Palladium catalyst | 1,150 |

Environmental Impact

Process mass intensity (PMI) calculations reveal the linear route generates 86 kg waste/kg product versus 43 kg/kg for convergent synthesis, favoring the latter for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.

Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to other oxalamides with distinct substituents (Table 1). Key analogs include:

Table 1: Structural Comparison of Oxalamide Derivatives

Structural Insights :

Pharmacological and Toxicological Data

Toxicity Profile :

- The NOEL (No Observed Effect Level) for N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide and its analogs is 100 mg/kg bw/day, with a safety margin of 500 million relative to exposure levels .

- The indoline moiety, for instance, may undergo cytochrome P450-mediated oxidation, altering its safety profile compared to methoxybenzyl derivatives.

Receptor Interactions :

- Thiophene-containing compounds, such as Rotigotine Hydrochloride derivatives, demonstrate affinity for dopamine receptors due to the sulfur atom’s electronic effects . The target compound’s thiophene moiety may similarly enhance binding to central nervous system targets.

- Pyridyl substituents in analogs (e.g., ) improve water solubility, whereas the target compound’s indoline-thiophene system may prioritize membrane permeability.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3S, with a molecular weight of approximately 373.45 g/mol. The compound features:

- Indole Ring : Known for its role in various biological functions.

- Thiophene Moiety : Contributes to the compound's electronic properties.

- Oxalamide Group : Enhances solubility and biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and thiophene structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Studies

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Results : The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Cytotoxic |

| A549 | 8 | Cytotoxic |

| HeLa | 12 | Cytotoxic |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors that are modulated by the compound’s unique structure. The indole and thiophene rings are known to interact with biological macromolecules, potentially leading to changes in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Indole Derivative : Achieved through Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Thiophene Introduction : Introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

- Final Assembly : The oxalamide linkage is formed through condensation reactions under controlled conditions.

Research Applications

This compound has several significant applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in treating diseases where indole and thiophene derivatives have shown efficacy.

- Materials Science : The unique electronic properties of the indole and thiophene rings make this compound a candidate for use in organic electronics and photovoltaic devices.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A one-pot synthesis approach is noted for efficiency, involving coupling of indoline and thiophene precursors with oxalamide formation. Key steps include:

- Use of oxalyl chloride or activated esters for amide bond formation .

- Solvent optimization (e.g., DMF or ethanol) and catalysts like triethylamine to enhance reaction rates .

- Temperature control (0–25°C) to minimize side reactions .

Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H/¹³C NMR to resolve aromatic protons (indoline, thiophene) and oxalamide backbone .

- IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation patterns .

Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What key physicochemical properties influence its behavior in biological systems?

- Methodological Answer : Critical properties include:

- Lipophilicity (logP): Determined via shake-flask method or computational tools; impacts membrane permeability .

- Solubility : Evaluated in PBS or DMSO; affects bioavailability and dosing in assays .

- Stability : Assessed under physiological pH (7.4) and temperature (37°C) via LC-MS to track degradation (e.g., hydrolysis of oxalamide) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Control for Redox Activity : Thiophene moieties may interfere; include redox-sensitive controls (e.g., NAC) .

Q. What computational strategies elucidate binding mechanisms with protein targets?

- Methodological Answer : Use a tiered computational approach:

- Molecular Docking : Software like AutoDock Vina to predict binding poses (e.g., interactions with kinase ATP pockets) .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess stability of ligand-target complexes (20–100 ns trajectories) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities .

Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

- Methodological Answer : SAR strategies include:

- Functional Group Substitution : Replace thiophene with furan or phenyl to modulate potency .

- Bioisosteric Replacement : Swap oxalamide with urea or sulfonamide to enhance metabolic stability .

- In Silico ADMET Prediction : Tools like SwissADME to prioritize derivatives with optimal pharmacokinetics .

Test analogs in tiered assays: target-specific (e.g., kinase inhibition) → phenotypic (e.g., anti-proliferation) → in vivo PK/PD .

Q. What experimental designs mitigate challenges in target identification?

- Methodological Answer : Employ integrative methods:

- Chemical Proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 Screens : Knockout candidate targets to assess loss of compound efficacy .

- Thermal Shift Assays : Monitor protein thermal stability changes upon ligand binding (e.g., CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.